3,4,5-Trichlorophenol

Beschreibung

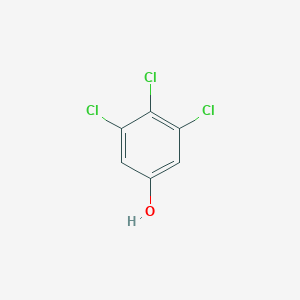

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,4,5-trichlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3O/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBNHEBQXJVDXSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3O | |

| Record name | 3,4,5-TRICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21163 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4026212 | |

| Record name | 3,4,5-Trichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3,4,5-trichlorophenol appears as needles (from ligroin) or off-white solid. (NTP, 1992), Solid; [HSDB] | |

| Record name | 3,4,5-TRICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21163 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4,5-Trichlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3190 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

520 to 531 °F at 746 mmHg (NTP, 1992), 275 °C | |

| Record name | 3,4,5-TRICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21163 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4,5-TRICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6292 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), Sol in ether; slightly sol in water | |

| Record name | 3,4,5-TRICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21163 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4,5-TRICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6292 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00246 [mmHg] | |

| Record name | 3,4,5-Trichlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3190 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Impurities |

POLYCHLORINATED DIBENZOFURANS WERE IDENTIFIED IN COMMERCIAL CHLOROPHENOL FORMULATIONS. 2,4,6-TRICHLOROPHENATE SHOWED 1,2,4,6,8,9-HEXA-, 1,2,3,4,6,8-HEXA-, 1,2,4,6,7,8-HEXA-, & 1,2,4,6,8-PENTACHLORODIBENZOFURAN. /CHLOROPHENOL/, CONTAMINATION WITH 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN; 2,7-DICHLORODIBENZO-P-DIOXIN; 1,3,6,8-TETRACHLORODIBENZO-P-DIOXIN; AND PENTACHLORODIBENZO-P-DIOXIN AT LEVELS OF 0.07 TO 6.2 PPM. | |

| Record name | 3,4,5-TRICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6292 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles from ligroin | |

CAS No. |

609-19-8 | |

| Record name | 3,4,5-TRICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21163 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4,5-Trichlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trichlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 609-19-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243667 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4,5-Trichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-trichlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.258 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,5-TRICHLOROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JF54EGE7O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,4,5-TRICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6292 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

214 °F (NTP, 1992), 101 °C | |

| Record name | 3,4,5-TRICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21163 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4,5-TRICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6292 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

3,4,5-Trichlorophenol chemical structure and IUPAC name

An In-depth Technical Guide to 3,4,5-Trichlorophenol

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, analytical methods, and synthesis of this compound. Intended for researchers, scientists, and professionals in drug development and environmental science, this document details key technical data and experimental protocols.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1][2] Its chemical structure consists of a phenol (B47542) ring substituted with three chlorine atoms at positions 3, 4, and 5.

References

An In-depth Technical Guide to the Synthesis of 3,4,5-Trichlorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways to 3,4,5-trichlorophenol, a significant chlorinated aromatic compound. This document details the reaction mechanisms, experimental protocols, and relevant quantitative data to support research and development in related fields.

Introduction

This compound is a polychlorinated phenol (B47542) of interest in various chemical and toxicological studies. Its synthesis is not as direct as other isomers due to the directing effects of the hydroxyl and chloro substituents on the aromatic ring. Direct chlorination of phenol or less-substituted chlorophenols typically yields ortho- and para-substituted products, making the synthesis of the 3,4,5-isomer challenging.

The most chemically sound and plausible route for the synthesis of this compound involves a multi-step process, beginning with a precursor that establishes the desired 3,4,5-trichloro substitution pattern. This guide focuses on a robust two-step synthesis commencing from 3,4,5-trichloronitrobenzene (B33126).

Proposed Synthesis Pathway

The recommended synthetic route is a two-step process:

-

Reduction of 3,4,5-Trichloronitrobenzene: The nitro group of 3,4,5-trichloronitrobenzene is reduced to an amine to form the key intermediate, 3,4,5-trichloroaniline (B147634).

-

Sandmeyer Reaction of 3,4,5-Trichloroaniline: The resulting 3,4,5-trichloroaniline undergoes diazotization followed by hydrolysis of the diazonium salt to yield the final product, this compound.

The overall workflow is depicted in the diagram below.

Caption: Proposed two-step synthesis workflow for this compound.

Reaction Mechanisms

Reduction of 3,4,5-Trichloronitrobenzene

The reduction of the nitro group to an amine can be achieved using various reducing agents. A common and effective method is the use of a metal in acidic conditions, such as iron in the presence of an acid. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, which are ultimately reduced to the amine.

Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for the substitution of an aromatic amino group. It proceeds via the formation of a diazonium salt, which is then displaced by a nucleophile. In this synthesis, the nucleophile is water, leading to the formation of a phenol.

The mechanism involves two key stages:

-

Diazotization: The aromatic primary amine (3,4,5-trichloroaniline) is treated with a nitrous acid source (typically sodium nitrite) in the presence of a strong acid (like sulfuric acid) at low temperatures to form a diazonium salt.

-

Hydrolysis: The diazonium salt is then heated in an aqueous solution. The diazonium group is an excellent leaving group (as dinitrogen gas), and it is displaced by a water molecule. A subsequent deprotonation of the resulting oxonium ion yields the phenol.

The diagram below illustrates the mechanism of the Sandmeyer reaction for the conversion of 3,4,5-trichloroaniline to this compound.

Caption: Mechanism of the Sandmeyer reaction for this compound synthesis.

Experimental Protocols

Step 1: Synthesis of 3,4,5-Trichloroaniline (Precursor)

This protocol is adapted from the reduction of 1,2,4-trichloro-5-nitrobenzene.

Materials:

-

3,4,5-Trichloronitrobenzene

-

Iron powder

-

Water

-

Ethyl acetate

-

Stirring apparatus and heating mantle

Procedure:

-

To a reaction vessel, add iron powder and water.

-

Heat the mixture with stirring to 90-95 °C.

-

Add 3,4,5-trichloronitrobenzene in portions to the heated mixture.

-

Monitor the reaction progress using a suitable chromatographic technique (e.g., GC or TLC).

-

Once the reaction is complete, cool the mixture slightly.

-

Extract the product with ethyl acetate.

-

Filter the mixture and separate the organic layer.

-

Remove the solvent under reduced pressure to obtain crude 3,4,5-trichloroaniline.

-

The crude product can be purified by recrystallization.

Step 2: Synthesis of this compound

This protocol is adapted from the Sandmeyer reaction of 2,4,5-trichloroaniline.[1]

Materials:

-

3,4,5-Trichloroaniline

-

30% Sulfuric acid solution

-

Sodium nitrite (B80452)

-

Copper(II) sulfate (B86663) pentahydrate

-

Dichloroethane

-

Stirring apparatus, ice bath, and heating mantle

Procedure:

-

Diazotization:

-

Dissolve the 3,4,5-trichloroaniline in a 30% sulfuric acid solution in a reaction vessel.

-

Cool the mixture to approximately 8 °C using an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise while maintaining the temperature at around 8 °C.

-

After the addition is complete, continue stirring at this temperature for a short period to ensure complete formation of the diazonium salt.

-

-

Hydrolysis:

-

In a separate reaction vessel, prepare a solution of copper(II) sulfate pentahydrate in 30% sulfuric acid.

-

Heat this solution to approximately 80 °C.

-

Slowly add the previously prepared diazonium salt solution dropwise to the hot copper sulfate solution. Nitrogen gas will evolve.

-

Maintain the reaction at 80 °C and monitor its progress by GC until completion.

-

-

Work-up and Purification:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Extract the product with dichloroethane.

-

Separate the organic layer and remove the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent such as ligroin.

-

Quantitative Data

Quantitative data for the synthesis of the specific 3,4,5-isomer is not available in the searched literature. However, data from the synthesis of the analogous 2,4,5-isomer can provide an expected range for yield and purity.

| Parameter | Value (for 2,4,5-isomer synthesis) | Reference |

| Starting Material | 2,4,5-Trichloroaniline | [1] |

| Yield | 75.8% | [1] |

| Purity | 97% (by GC) | [1] |

Physicochemical and Spectroscopic Data of this compound

The following table summarizes key physical and spectroscopic data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₃Cl₃O | [2][3] |

| Molecular Weight | 197.45 g/mol | [2] |

| CAS Number | 609-19-8 | [2] |

| Appearance | Needles (from ligroin) or off-white solid | [2] |

| Melting Point | Not specified | |

| Boiling Point | 271-277 °C at 746 mmHg | [2] |

| pKa | 7.84 | [2] |

| LogP | 4.01 | [2] |

| ¹³C NMR Spectrum | Data available in databases | [2] |

| IR Spectrum (strongest bands) | 3.0 and 8.8 µm | [2] |

| Mass Spectrum | Data available in NIST WebBook and PubChem | [2] |

| UV Spectrum | Data available in databases | [2] |

Conclusion

The synthesis of this compound is most effectively and logically approached through a two-step pathway involving the reduction of 3,4,5-trichloronitrobenzene to 3,4,5-trichloroaniline, followed by a Sandmeyer reaction. While a specific, detailed protocol for the 3,4,5-isomer is not prevalent in the literature, established procedures for closely related isomers provide a robust framework for its successful synthesis. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis and study of chlorinated phenols. Careful execution and optimization of the described methods should lead to the successful preparation of this compound for further application in research and development.

References

Physicochemical Properties of 3,4,5-Trichlorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3,4,5-trichlorophenol, a chlorinated phenol (B47542) of significant interest in environmental science and toxicology. The information is presented to support research, development, and safety assessments involving this compound.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, compiled from various scientific sources. This data is essential for understanding its behavior in different environmental and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃Cl₃O | [1][2][3] |

| Molecular Weight | 197.45 g/mol | [1][2][4] |

| Appearance | Needles (from ligroin) or off-white solid | [1][2][5] |

| Melting Point | 101 °C | [6][7] |

| 118-119 °C | [2] | |

| 214 °F (101.1 °C) | [1][8] | |

| Boiling Point | 275 °C at 760 mmHg | [1][2][4][6] |

| 271 - 277 °C at 995 hPa | [9] | |

| 520 to 531 °F (271-277 °C) at 746 mmHg | [1][4][8] | |

| Water Solubility | 0.081 g/L (81 mg/L) at 25 °C | [5] |

| Less than 1 mg/mL at 66 °F (19 °C) | [1][8] | |

| Insoluble in water | [2][8] | |

| pKa (at 25 °C) | 7.8 | [1][5] |

| 7.839 | [2][5] | |

| 7.84 | [1] | |

| Octanol-Water Partition Coefficient (logP) | 4.01 | [1][3][5] |

| 4.23 | [6] | |

| 3.774 | [9] | |

| Vapor Pressure (at 25 °C) | 0.002 mmHg | [1][5] |

| 0.00211 mmHg | ||

| 0.00246 mmHg | [1] | |

| Henry's Law Constant (at 25 °C) | 2.3 x 10⁻⁷ atm-m³/mol | [1][5] |

Methodologies for Property Determination

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively detailed in the reviewed literature. However, standard analytical methods are employed for the characterization of such compounds.

For the determination of this compound in water samples, a common method involves methylene chloride extraction followed by analysis using gas chromatography (GC) with flame ionization detection (FID), electron capture detection (ECD), or mass spectrometry (MS).[5]

The general workflow for such an analysis is outlined below:

Environmental Fate and Transport

The physicochemical properties of this compound dictate its behavior and distribution in the environment. A logical relationship diagram illustrating its environmental fate is presented below.

Concluding Remarks

The data and diagrams presented in this guide provide a foundational understanding of the physicochemical properties of this compound. This information is critical for predicting its environmental distribution, potential for bioaccumulation, and for developing appropriate analytical and remediation strategies. Researchers and professionals are encouraged to consider these properties in the context of their specific applications and to consult the primary literature for more detailed information.

References

- 1. This compound | C6H3Cl3O | CID 11859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 609-19-8 [m.chemicalbook.com]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. This compound | C6H3Cl3O | CID 11859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound [stenutz.eu]

- 7. accustandard.com [accustandard.com]

- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. hpc-standards.com [hpc-standards.com]

3,4,5-Trichlorophenol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4,5-Trichlorophenol, a chlorinated aromatic compound of significant interest in environmental science and toxicology. This document details its chemical and physical properties, methods for its synthesis and analysis, and insights into its metabolic fate.

Core Chemical Identifiers

| Identifier | Value |

| CAS Number | 609-19-8[1][2] |

| Molecular Formula | C₆H₃Cl₃O[1][3] |

| Molecular Weight | 197.45 g/mol [1] |

| IUPAC Name | This compound |

Physicochemical Properties

A summary of key physicochemical properties of this compound is presented below, offering a quantitative basis for experimental design and environmental fate modeling.

| Property | Value | Source |

| Melting Point | 101 °C | [2] |

| Boiling Point | 271-277 °C | [2] |

| pKa | 7.84 | PubChem |

| LogP (Octanol-Water Partition Coefficient) | 4.01 | PubChem |

| Water Solubility | 81 mg/L at 25 °C | ECHA |

| Vapor Pressure | 0.00246 mmHg at 25 °C | PubChem |

| Appearance | Off-white crystalline solid or needles | PubChem |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for researchers. The following sections outline representative experimental protocols.

Synthesis of this compound

A common laboratory-scale synthesis of trichlorophenol derivatives involves the acid-catalyzed rearrangement of bicyclic ketone precursors. This multi-step process is outlined below:

Step 1: Diels-Alder Cycloaddition

-

Reactants: A β-substituted vinyl acetate (B1210297) and tetrachloro-5,5-dimethoxycyclopentadiene.

-

Procedure: The reactants are combined in a suitable solvent and heated to initiate a Diels-Alder reaction, forming the cycloadduct. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Step 2: Hydrolysis

-

Reactant: The purified cycloadduct from Step 1.

-

Reagent: Potassium carbonate (K₂CO₃) in a methanol (B129727)/water mixture.

-

Procedure: The cycloadduct is dissolved in the methanol/water mixture, and potassium carbonate is added. The mixture is stirred at room temperature until hydrolysis is complete (monitored by TLC). The product, a secondary alcohol, is then extracted with an organic solvent, dried over anhydrous sodium sulfate, and the solvent is evaporated.

Step 3: Oxidation

-

Reactant: The secondary alcohol from Step 2.

-

Reagent: Pyridinium dichromate (PDC) in dichloromethane.

-

Procedure: The alcohol is dissolved in dichloromethane, and PDC is added portion-wise. The reaction is stirred at room temperature until the oxidation is complete. The reaction mixture is then filtered through a pad of silica (B1680970) gel to remove the chromium salts, and the solvent is evaporated to yield the bicyclic ketone.

Step 4: Acid-Catalyzed Rearrangement

-

Reactant: The bicyclic ketone from Step 3.

-

Reagent: A strong acid catalyst (e.g., sulfuric acid) in a suitable solvent.

-

Procedure: The bicyclic ketone is dissolved in the solvent and treated with the acid catalyst. The mixture is heated to induce the rearrangement to the corresponding trichlorophenol derivative. The reaction is quenched with water, and the product is extracted, purified by column chromatography, and characterized by spectroscopic methods (NMR, IR, MS).

Analytical Determination of this compound in Water

The quantification of this compound in environmental samples is typically achieved using chromatographic techniques coupled with mass spectrometry. A standard workflow for water sample analysis is described below.

1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Objective: To concentrate the analyte from the water matrix and remove interfering substances.

-

Materials: 1-liter water sample, SPE cartridge (e.g., C18), methanol, and dichloromethane.

-

Procedure:

-

Condition the SPE cartridge by passing methanol followed by deionized water.

-

Pass the 1-liter water sample through the conditioned cartridge at a controlled flow rate.

-

Wash the cartridge with deionized water to remove polar impurities.

-

Dry the cartridge under a stream of nitrogen.

-

Elute the trapped this compound with a small volume of dichloromethane.

-

Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

-

2. Derivatization (Optional but Recommended for GC Analysis)

-

Objective: To increase the volatility and improve the chromatographic properties of the phenol.

-

Reagent: Acetic anhydride (B1165640) with a pyridine (B92270) catalyst.

-

Procedure: The concentrated extract is treated with acetic anhydride and pyridine and heated to form the acetate ester of this compound.

3. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrument: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injection: 1 µL of the derivatized extract is injected in splitless mode.

-

Oven Program: A temperature gradient is used to separate the components of the mixture, for example, starting at 60°C, holding for 2 minutes, then ramping to 280°C at 10°C/min.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for qualitative identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.

-

Quantification: A calibration curve is generated using standards of known concentrations of derivatized this compound. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Visualizations: Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes related to this compound.

Caption: Anaerobic biodegradation pathway of this compound.

Caption: Experimental workflow for the analysis of this compound.

References

An In-depth Technical Guide on 3,4,5-Trichlorophenol: Discovery, History, and Scientific Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,5-Trichlorophenol, a synthetic chlorinated aromatic compound, has a multifaceted history, from its use in industrial applications to its emergence as an environmental analyte. This technical guide provides a comprehensive overview of its discovery, historical context, physicochemical properties, and toxicological profile. Detailed experimental protocols for its synthesis and analysis are presented, alongside visualizations of its environmental formation and analytical workflow. This document serves as a core reference for professionals in environmental science, toxicology, and drug development, offering in-depth data and methodologies to support further research and risk assessment.

Introduction

This compound (3,4,5-TCP) is one of six isomers of trichlorophenol, a class of organochlorine compounds.[1] Unlike many organic molecules, trichlorophenols do not occur naturally and are the result of anthropogenic activities.[2] The history of 3,4,5-TCP is intrinsically linked to the broader history of chlorinated phenols, which were widely used as pesticides, herbicides, and wood preservatives in the 20th century.[2] This guide delves into the scientific journey of this compound, from its initial synthesis to its current status as a compound of environmental and toxicological interest.

Discovery and History

The specific discovery of this compound is not attributed to a single breakthrough moment or publication. Instead, its characterization emerged from the broader industrial synthesis and application of chlorinated phenols. The primary historical relevance of trichlorophenols, including the 3,4,5-isomer, stems from their use as:

-

Pesticides and Herbicides: Trichlorophenols were utilized for their biocidal properties to protect crops and other materials from pests and fungal growth.[2]

-

Wood Preservatives: The ability of chlorinated phenols to prevent rot and decay made them valuable in the treatment of wood products.[2][3]

-

Disinfectants and Antiseptics: Their antimicrobial properties led to their use in various disinfectant formulations.[2][4]

Furthermore, this compound can be formed in the environment as a degradation product of more highly chlorinated phenols, such as pentachlorophenol (B1679276) (PCP), which was a widely used wood preservative.[5] The recognition of the environmental persistence and potential toxicity of chlorinated phenols led to restrictions on their use in many countries.[2]

Physicochemical and Toxicological Properties

A thorough understanding of the properties of this compound is crucial for assessing its environmental fate, transport, and biological impact.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below, providing a quantitative basis for its behavior in various environmental and biological systems.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₃Cl₃O | [6] |

| Molecular Weight | 197.45 g/mol | [6] |

| Appearance | Needles (from ligroin) or off-white solid | [5] |

| Melting Point | 101 °C | [7] |

| Boiling Point | 275 °C | [8] |

| Water Solubility | 81 mg/L at 25 °C | [5] |

| Vapor Pressure | 0.00246 mmHg at 25 °C | [9] |

| pKa | 7.84 | [9] |

| LogP (Octanol-Water Partition Coefficient) | 4.01 | [9] |

Toxicological Data

The toxicological profile of this compound is of significant concern due to its potential for adverse health effects.

| Parameter | Value | Species | Reference(s) |

| LD50 (Intraperitoneal) | 372 mg/kg | Rat | [2] |

| Ecotoxicity (EC50) | 0.68 mg/L (48h) | Daphnia magna (Water flea) | [2] |

The primary mechanism of toxicity for chlorinated phenols is believed to be the uncoupling of oxidative phosphorylation .[6] This process disrupts the synthesis of ATP, the main energy currency of the cell, by dissipating the proton gradient across the inner mitochondrial membrane.[10] While specific data on the interaction of this compound with signaling pathways like the Mitogen-Activated Protein Kinase (MAPK) pathway is limited, it is an area of active research for related phenolic compounds.[11]

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound, essential for researchers conducting studies on this compound.

Synthesis of this compound

The following protocol is based on the direct chlorination of phenol (B47542).

Materials:

-

Phenol

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium sulfate (B86663) (Na₂SO₄), anhydrous

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve phenol (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add anhydrous aluminum chloride (0.1 equivalents) to the stirred solution.

-

Slowly add sulfuryl chloride (3 equivalents) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding a dilute aqueous solution of hydrochloric acid.

-

Separate the organic layer and wash it with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Analysis of this compound in Water by GC-MS

This protocol details a common method for the quantitative analysis of this compound in water samples.

4.2.1. Sample Preparation (Solid-Phase Extraction)

-

Cartridge Conditioning: Condition a C18 Solid-Phase Extraction (SPE) cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

-

Sample Loading: Acidify a 1 L water sample to a pH < 2 with concentrated sulfuric acid. Pass the acidified sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

-

Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

-

Drying: Dry the cartridge by applying a vacuum for 10-15 minutes.

-

Elution: Elute the retained analytes with 10 mL of ethyl acetate.

4.2.2. Derivatization (Acetylation)

-

Concentrate the eluate from the SPE step to approximately 1 mL under a gentle stream of nitrogen.

-

Add 100 µL of acetic anhydride (B1165640) and 50 µL of pyridine.

-

Heat the mixture at 60°C for 30 minutes.

-

After cooling, add 1 mL of hexane and 1 mL of deionized water. Vortex and collect the upper organic layer for GC-MS analysis.

4.2.3. GC-MS Conditions

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

-

Injector Temperature: 280°C.

-

Oven Program: Initial temperature of 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of the acetylated this compound derivative.

Visualizations

Diagrams are provided to illustrate key pathways and workflows related to this compound.

Conclusion

This compound serves as a significant case study in the lifecycle of industrial chemicals, from their synthesis and application to their environmental impact and toxicological assessment. This guide has provided a detailed overview of its history, properties, and the methodologies for its study. For researchers, scientists, and professionals in drug development, a thorough understanding of such compounds is essential for developing safer alternatives, assessing environmental risks, and understanding potential mechanisms of toxicity that may inform the development of novel therapeutics. The provided data and protocols offer a solid foundation for continued investigation into the complex interactions of this compound with biological and environmental systems.

References

- 1. uoguelph.ca [uoguelph.ca]

- 2. Fallon Nevada: FAQs: Trichlorophenols | CDC HSB [archive.cdc.gov]

- 3. osha.oregon.gov [osha.oregon.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | C6H3Cl3O | CID 11859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

Solubility Profile of 3,4,5-Trichlorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,4,5-trichlorophenol in water and various organic solvents. Understanding the solubility of this compound is critical for a range of applications, including environmental fate assessment, toxicological studies, and in the development of pharmaceutical and agricultural products. This document compiles available quantitative and qualitative data, details standardized experimental protocols for solubility determination, and presents a logical framework for understanding its solubility behavior.

Core Concepts: Physicochemical Properties Influencing Solubility

This compound is a chlorinated aromatic compound with a molecular weight of 197.45 g/mol . Its solubility is primarily governed by its molecular structure: a polar hydroxyl (-OH) group attached to a largely nonpolar benzene (B151609) ring substituted with three chlorine atoms. The presence of the chlorine atoms increases the molecular weight and the overall lipophilicity of the molecule, which is reflected in its octanol-water partition coefficient (log K_ow) of 4.01.[1] This high log K_ow value indicates a strong preference for nonpolar environments over aqueous ones, suggesting low water solubility and higher solubility in organic solvents.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, data for its solubility in water and qualitative information for some organic solvents are available. For comparative purposes, a more extensive dataset for the isomeric 2,4,5-trichlorophenol (B144370) is also presented.

Table 1: Solubility of this compound

| Solvent | Solvent Type | Temperature (°C) | Solubility |

| Water | Polar Protic | 25 | 0.081 g/L[1] |

| Ether | Polar aprotic | Not Specified | Soluble[2] |

| Chloroform | Nonpolar | Not Specified | Slightly soluble (heated)[3] |

Table 2: Comparative Solubility of 2,4,5-Trichlorophenol

| Solvent | Solvent Type | Temperature (°C) | Solubility ( g/100 g solvent) |

| Acetone | Polar aprotic | 25 | 615 |

| Benzene | Nonpolar | 25 | 163 |

| Carbon Tetrachloride | Nonpolar | 25 | 51 |

| Denatured Alcohol | Polar Protic | 25 | 525 |

| Ether | Polar aprotic | 25 | 525 |

| Methanol | Polar Protic | 25 | 615 |

| Toluene | Nonpolar | 25 | 122 |

| Soybean Oil | Nonpolar | 50 | 79 |

| Liquid Petrolatum | Nonpolar | 50 | 56 |

Data for 2,4,5-trichlorophenol is provided for context due to the limited availability of quantitative data for the 3,4,5- isomer.

Experimental Protocols for Solubility Determination

Standardized methods are crucial for obtaining reliable and reproducible solubility data. The following protocols are widely accepted for determining the solubility of chemical compounds.

Water Solubility Determination (OECD Guideline 105)

The OECD Guideline for the Testing of Chemicals, Section 105, describes two primary methods for determining water solubility: the Column Elution Method and the Flask Method. Given the low aqueous solubility of this compound, the Flask Method is generally more appropriate.

Flask Method (Shake-Flask Technique)

-

Preparation of a Saturated Solution: An excess amount of solid this compound is added to a flask containing a known volume of distilled or deionized water. The excess solid is necessary to ensure that equilibrium is reached and the solution is saturated.

-

Equilibration: The flask is sealed and agitated at a constant temperature (e.g., 25 °C) for a sufficient period to allow for equilibrium to be established. This typically requires 24 to 48 hours of continuous shaking or stirring.

-

Phase Separation: After equilibration, the mixture is allowed to stand to permit the undissolved solid to settle. To ensure the complete removal of solid particles, the supernatant is then centrifuged or filtered through a membrane filter that does not interact with the compound.

-

Concentration Analysis: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Replicate Analysis: The experiment should be repeated at least in triplicate to ensure the reproducibility of the results.

Organic Solvent Solubility Determination (General Shake-Flask Protocol)

A similar shake-flask methodology can be employed to determine the solubility of this compound in various organic solvents.

-

Solvent Selection: A range of organic solvents with varying polarities should be chosen (e.g., methanol, ethanol, acetone, toluene, hexane).

-

Saturated Solution Preparation: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vessel.

-

Equilibration: The mixture is agitated at a constant temperature until equilibrium is reached. The time to reach equilibrium may vary depending on the solvent and should be determined experimentally.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantitative Analysis: The concentration of the dissolved this compound in the solvent is quantified using an appropriate and validated analytical method (e.g., HPLC, GC, or UV-Vis spectroscopy after constructing a standard calibration curve).

Logical Relationships in Solubility

The solubility of this compound in different solvents can be predicted based on the principle of "like dissolves like." The following diagram illustrates the expected solubility trends based on the polarity of the solvent.

Caption: Expected solubility of this compound based on solvent polarity.

References

Spectral Data of 3,4,5-Trichlorophenol: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectral data for 3,4,5-Trichlorophenol, a significant chlorinated aromatic compound. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide includes structured data tables, detailed experimental protocols, and visualizations of key processes to facilitate a deeper understanding of the compound's structural characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections present the ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons and the hydroxyl proton. Due to the symmetrical substitution pattern of the chlorine atoms on the benzene (B151609) ring, the two aromatic protons are chemically equivalent, resulting in a single signal. The hydroxyl proton typically appears as a broad singlet, and its chemical shift can be influenced by factors such as solvent and concentration.

| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 1 | ~7.3 | Singlet | 2H | Ar-H (H-2, H-6) |

| 2 | ~5.8 | Broad Singlet | 1H | -OH |

Note: The chemical shift of the hydroxyl proton can vary and may exchange with D₂O.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The symmetry of this compound results in four distinct carbon signals.

| Signal | Chemical Shift (ppm) | Assignment |

| 1 | ~150 | C-1 (C-OH) |

| 2 | ~133 | C-3, C-5 (C-Cl) |

| 3 | ~125 | C-4 (C-Cl) |

| 4 | ~117 | C-2, C-6 (C-H) |

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl group and the chlorinated aromatic ring.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| ~3080 | Weak | Aromatic C-H stretch |

| ~1550, ~1450 | Medium-Strong | Aromatic C=C ring stretch |

| ~1200 | Strong | C-O stretch |

| ~870 | Strong | C-Cl stretch |

| ~800-600 | Medium-Strong | C-H out-of-plane bending |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. The electron ionization (EI) mass spectrum of this compound is presented below.

| m/z | Relative Abundance (%) | Assignment |

| 196 | 100 | [M]⁺ (³⁵Cl₃) |

| 198 | 97 | [M]⁺ (³⁵Cl₂³⁷Cl) |

| 200 | 31 | [M]⁺ (³⁵Cl³⁷Cl₂) |

| 160 | 20 | [M-HCl]⁺ |

| 132 | 15 | [M-CO-Cl]⁺ |

| 97 | 41 | [C₅H₂O]⁺ |

| 62 | 10 | [C₅H₂]⁺ |

Experimental Protocols

The following sections detail the methodologies for acquiring the spectral data presented in this guide.

NMR Spectroscopy Protocol

A general protocol for obtaining ¹H and ¹³C NMR spectra of solid this compound is as follows:

FT-IR Spectroscopy Protocol (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample.

Mass Spectrometry Protocol (Electron Ionization)

The following protocol outlines the general procedure for obtaining an electron ionization mass spectrum.

Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound upon electron ionization follows characteristic pathways for halogenated phenols. The initial event is the formation of the molecular ion, which then undergoes fragmentation through the loss of radicals or neutral molecules.

An In-depth Technical Guide to the Environmental Sources of 3,4,5-Trichlorophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trichlorophenol (3,4,5-TCP) is a chlorinated aromatic compound of significant environmental concern due to its toxicity, persistence, and potential for bioaccumulation. It is not a commercially produced chemical in large quantities but rather emerges in the environment as a byproduct of industrial processes and the degradation of other chlorinated substances. This technical guide provides a comprehensive overview of the primary environmental sources of 3,4,5-TCP, supported by available quantitative data, detailed experimental protocols for its detection, and visualizations of its environmental pathways.

Primary Environmental Sources

The presence of this compound in the environment can be attributed to several key anthropogenic activities and natural degradation processes.

Industrial Processes

Pulp and Paper Manufacturing: The chlorine bleaching of wood pulp is a significant historical and ongoing source of chlorinated organic compounds, including trichlorophenols.[1][2] Although specific quantitative data for 3,4,5-TCP in pulp mill effluents are scarce in readily available literature, the presence of various trichlorophenol isomers has been confirmed.[3][4] The U.S. Environmental Protection Agency (EPA) lists 2,4,5-trichlorophenol (B144370) and 3,4,5-trichlorocatechol (B154951) as nonconventional pollutants from the pulp, paper, and paperboard industries, indicating the potential for the formation of related isomers like 3,4,5-TCP.[5]

Municipal Solid Waste Incineration: The combustion of municipal solid waste can lead to the formation and release of various chlorinated aromatic compounds, including trichlorophenols, into the atmosphere.[6] These compounds can be present in both flue gas and fly ash. While comprehensive quantitative data for 3,4,5-TCP in incinerator emissions is limited, the presence of chlorophenols as precursors to dioxin formation in these systems is well-documented.[6]

Environmental Degradation of Precursor Compounds

This compound is a known degradation product of more highly chlorinated compounds, which have been widely used as pesticides and wood preservatives.

Pentachlorophenol (B1679276) (PCP) Degradation: Pentachlorophenol, a broad-spectrum biocide, can be microbially transformed in soil and water to various lesser-chlorinated phenols, including this compound.[7][8][9] Technical-grade PCP often contains other polychlorinated phenols as impurities, which can also serve as precursors.[10][11]

Other Chlorinated Compounds: The degradation of other chlorinated substances such as 2,3,4,5-tetrachlorophenol (B165442) and hexachlorobenzene (B1673134) can also lead to the formation of this compound in the environment.[8]

Water Treatment Processes

Chlorination of Water: The chlorination of drinking water and wastewater, a common disinfection practice, can result in the formation of various disinfection byproducts, including chlorophenols.[1][12] If phenol (B47542) or certain precursor compounds are present in the source water, their reaction with chlorine can generate trichlorophenol isomers. While specific data for 3,4,5-TCP is limited, the formation of other trichlorophenol isomers, such as 2,4,6-TCP, in chlorinated drinking water has been documented.[12] The EPA has set a taste and odor threshold for 2,4,5-trichlorophenol in drinking water at 1 ppb.[13]

Quantitative Data on Environmental Concentrations

The following tables summarize available quantitative data for this compound in various environmental matrices. It is important to note that data for this specific isomer can be limited, and concentrations can vary significantly based on the source, location, and analytical methods used.

| Environmental Matrix | Location | Concentration Range | Reference(s) |

| Soil | Wood-Preserving Facilities, Finland | < 0.1 - 8.1 mg/kg (dry weight) | [1] |

| Sawmill, Finland | 0.003 - 0.092 mg/kg (fresh weight) | [1] | |

| Sediment | Weser Estuary, Germany | 0.434 mg/kg (wet weight) | [1] |

| Various sites, The Netherlands | < 0.02 - 1.7 mg/kg (dry weight) | [1] | |

| Lake Ketelmeer, The Netherlands | up to 19 µg/kg (dry weight) | [1] | |

| Air | Urban Air, Germany | < 0.2 µg/m³ | [1] |

Experimental Protocols

Accurate quantification of this compound in environmental samples requires robust analytical methodologies. The following are detailed protocols for the analysis of chlorophenols in water and soil matrices, based on established methods.

Protocol 1: Analysis of Chlorophenols in Water by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on methods for the analysis of chlorophenols in water, which can be adapted for 3,4,5-TCP.[14][15]

1. Sample Collection and Preservation:

-

Collect water samples in 1-liter amber glass bottles with Teflon-lined caps.

-

If residual chlorine is present, add ~80 mg of sodium sulfite (B76179) per liter to dechlorinate.

-

Preserve the sample by acidifying to pH ≤ 2 with 6N hydrochloric acid (HCl).

-

Store samples at 4°C and extract within 7 days of collection.

2. Sample Extraction (Solid-Phase Extraction - SPE):

-

Cartridge Conditioning:

-

Wash a C18 SPE cartridge (e.g., 500 mg) with 5 mL of dichloromethane (B109758) (DCM).

-

Condition the cartridge with 5 mL of methanol.

-

Equilibrate the cartridge with 10 mL of 0.05 N HCl. Do not allow the sorbent to go dry.

-

-

Sample Loading:

-

Pass the 1-liter water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.

-

-

Cartridge Washing and Drying:

-

Wash the cartridge with 10 mL of reagent water to remove interferences.

-

Dry the cartridge by pulling a vacuum through it for 10-15 minutes.

-

-

Elution:

-

Elute the trapped analytes with 5-10 mL of a suitable solvent such as dichloromethane or a mixture of hexane (B92381) and acetone.

-

3. Derivatization (Acetylation):

-

To the concentrated extract, add 100 µL of pyridine (B92270) and 200 µL of acetic anhydride.

-

Heat the mixture at 60°C for 30 minutes.

-

After cooling, add 1 mL of 1 M potassium carbonate solution and vortex.

-

Extract the acetylated phenols with 1 mL of hexane.

4. GC-MS Analysis:

-

Gas Chromatograph Conditions:

-

Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250°C.

-

Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the acetylated this compound.

-

Protocol 2: Analysis of Chlorophenols in Soil/Sediment by GC-MS

This protocol is a general method for the extraction and analysis of chlorophenols from solid matrices.[14]

1. Sample Preparation and Extraction:

-

Homogenize the soil or sediment sample.

-

Weigh 10 g of the homogenized sample into a glass centrifuge tube.

-

Add 2 g of anhydrous sodium sulfate (B86663) to remove moisture.

-

Add 20 mL of an extraction solvent mixture (e.g., hexane:acetone, 1:1 v/v).

-

Extract the sample using sonication for 20 minutes or shaking for 1 hour.

-

Centrifuge the sample at 2500 rpm for 10 minutes and collect the supernatant.

-

Repeat the extraction two more times with fresh solvent.

-

Combine the extracts and concentrate to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

2. Derivatization and Cleanup:

-

Follow the derivatization procedure (Acetylation) as described in Protocol 1, Step 3.

-

A cleanup step using a silica (B1680970) gel or Florisil column may be necessary to remove interferences from complex soil matrices.

3. GC-MS Analysis:

-

Follow the GC-MS analysis conditions as described in Protocol 1, Step 4.

Environmental Pathways and Logical Relationships

The following diagram illustrates the interconnected pathways leading to the presence of this compound in the environment.

Figure 1. Environmental sources and pathways of this compound.

Conclusion

This compound is an environmental contaminant originating from various industrial and chemical degradation pathways. While its presence is documented in multiple environmental matrices, quantitative data for this specific isomer remains limited for some key sources, highlighting a need for further research. The provided experimental protocols offer a robust framework for the accurate detection and quantification of 3,4,5-TCP, which is crucial for effective environmental monitoring and risk assessment. Understanding the sources and fate of this compound is essential for developing strategies to mitigate its release and protect environmental and human health.

References

- 1. This compound | C6H3Cl3O | CID 11859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. canada.ca [canada.ca]

- 3. ripublication.com [ripublication.com]

- 4. Removal of 2,4,5-trichlorophenol by bacterial isolates from the secondary sludge of pulp and paper mill - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. epa.gov [epa.gov]

- 6. researchgate.net [researchgate.net]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. Pentachlorophenol - Wikipedia [en.wikipedia.org]

- 10. witpress.com [witpress.com]

- 11. Wood preservation facilities, pentachlorophenol pressure: chapter E-3 - Canada.ca [canada.ca]

- 12. Chlorophenols - Canada.ca [canada.ca]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

Degradation of 3,4,5-Trichlorophenol: A Comprehensive Technical Guide

An In-depth Examination of Microbial, Photochemical, and Advanced Oxidation Pathways for the Degradation of 3,4,5-Trichlorophenol, Including Degradation Products, Quantitative Analysis, and Detailed Experimental Methodologies.

This technical guide provides a comprehensive overview of the degradation of this compound (3,4,5-TCP), a persistent and toxic environmental pollutant. The document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of various degradation methods, including microbial, photochemical, and advanced oxidation processes. It outlines the identified degradation products, presents quantitative data on degradation efficiency, and provides detailed experimental protocols for key methodologies.

Microbial Degradation of this compound

Microbial degradation of chlorophenols can occur under both anaerobic and aerobic conditions. The efficiency and pathways of degradation are highly dependent on the microbial consortia and environmental conditions.

Anaerobic Degradation

Under anaerobic conditions, the primary degradation pathway for 3,4,5-TCP is reductive dechlorination. This process involves the sequential removal of chlorine atoms from the aromatic ring, progressively reducing the toxicity of the compound. The generally accepted pathway proceeds as follows:

-

This compound is reductively dechlorinated to 3,5-Dichlorophenol (B58162) .

-

3,5-Dichlorophenol is further dechlorinated to 3-Chlorophenol (B135607) .

-

3-Chlorophenol is then dechlorinated to Phenol (B47542) .

-

Finally, Phenol can be mineralized to methane (B114726) and carbon dioxide by methanogenic consortia.

Studies have shown that acclimated sewage sludge can effectively dechlorinate 3,4,5-TCP, with the accumulation of 3,5-dichlorophenol and 3-chlorophenol as intermediates[1]. The rate of anaerobic biodegradation can be influenced by the presence of co-substrates that act as electron donors.

Quantitative Data for Anaerobic Degradation of this compound

| Parameter | Value | Conditions | Reference |

| Dechlorination Products | 3,4-Dichlorophenol, 3-Chlorophenol | Methanogenic enrichment culture from sewage sludge | [1] |

| Initial Concentration for Dechlorination | ≤ 40 µM | Methanogenic enrichment culture | [1] |

Aerobic Degradation

Aerobic degradation of highly chlorinated phenols like 3,4,5-TCP is generally slower and more challenging than for their less chlorinated counterparts. The presence of multiple chlorine atoms on the aromatic ring increases the recalcitrance of the molecule to oxidative attack by microbial enzymes. While specific pathways for 3,4,5-TCP are not as well-defined as for other isomers, the initial steps are thought to involve hydroxylation and subsequent ring cleavage. Dechlorination can occur either before or after the aromatic ring is opened.

Advanced Oxidation Processes (AOPs) for this compound Degradation

Advanced Oxidation Processes (AOPs) are a class of procedures that rely on the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH), to oxidize a wide range of organic pollutants. These methods are particularly effective for the degradation of recalcitrant compounds like 3,4,5-TCP.

Photocatalytic Degradation using Titanium Dioxide (TiO₂)

Heterogeneous photocatalysis using titanium dioxide (TiO₂) is a widely studied AOP for the degradation of organic pollutants. When TiO₂ is irradiated with UV light of sufficient energy, it generates electron-hole pairs. These charge carriers can then react with water and oxygen to produce hydroxyl radicals and superoxide (B77818) radicals, which are powerful oxidizing agents.

The degradation of chlorophenols by TiO₂ photocatalysis generally proceeds through a series of hydroxylation and dechlorination steps, ultimately leading to mineralization into CO₂, H₂O, and HCl. While specific intermediate products for 3,4,5-TCP are not extensively documented in readily available literature, based on studies of other chlorophenols, the pathway is expected to involve the formation of chlorinated hydroquinones and catechols, followed by ring opening to form smaller organic acids.

Quantitative Data for Photocatalytic Degradation of 2,4,6-Trichlorophenol (as a model compound)

| Parameter | Value | Conditions | Reference |

| % TCP Degradation | >95% | 120 min, 0.5wt% Ag-TiO₂, UV-A irradiation | [2] |

| % TOC Removal | ~80% | 120 min, 0.5wt% Ag-TiO₂, UV-A irradiation | [2] |

Fenton and Photo-Fenton Oxidation

The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to generate hydroxyl radicals. The reaction is typically carried out under acidic conditions (pH 2-4). The photo-Fenton process enhances the degradation rate by using UV light to photochemically reduce Fe³⁺ back to Fe²⁺, thus regenerating the catalyst and producing additional hydroxyl radicals.

The degradation of phenolic compounds by the Fenton process is known to proceed via hydroxylation of the aromatic ring to form intermediates such as catechol and hydroquinone, followed by ring cleavage to produce aliphatic carboxylic acids (e.g., maleic, acetic, oxalic, and formic acids), and ultimately mineralization[3]. For 3,4,5-TCP, the initial attack by hydroxyl radicals would lead to the formation of trichlorinated dihydroxybenzenes and subsequent dechlorination and ring-opening products.

Ozonation

Ozone (O₃) is a powerful oxidant that can degrade organic compounds through two main pathways: direct reaction with the molecule or indirect reaction via the formation of hydroxyl radicals. The dominant pathway is pH-dependent, with the indirect pathway being favored at higher pH values.

The ozonation of phenols typically leads to the formation of hydroxylated intermediates (catechols and hydroquinones), quinones, and, upon ring cleavage, short-chain carboxylic acids. For 3,4,5-TCP, ozonation is expected to result in the formation of chlorinated catechols and quinones, followed by dechlorination and mineralization.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the context of this compound degradation.

Sample Preparation and Extraction

Solid-Phase Extraction (SPE) for Water Samples:

-

Conditioning: A C18 SPE cartridge is conditioned with methanol (B129727) followed by deionized water.

-

Loading: The water sample, acidified to pH ~2, is passed through the cartridge.

-

Washing: The cartridge is washed with deionized water to remove interfering substances.

-

Elution: The retained 3,4,5-TCP and its degradation products are eluted with a suitable organic solvent (e.g., methanol, ethyl acetate).

-

Concentration: The eluate is concentrated under a gentle stream of nitrogen before analysis.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

For the analysis of polar compounds like chlorophenols, a derivatization step is often required to increase their volatility.

-

Derivatization (Acetylation): The sample extract is reacted with acetic anhydride (B1165640) in the presence of a base (e.g., potassium carbonate) to convert the phenolic hydroxyl groups to acetate (B1210297) esters.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector: Splitless mode at a high temperature (e.g., 250 °C).

-

Oven Program: A temperature gradient is used to separate the compounds, for example, starting at 60°C and ramping up to 280°C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Detection: Can be performed in full scan mode for identification of unknowns or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification of target analytes.

-

High-Performance Liquid Chromatography (HPLC) Analysis:

HPLC is well-suited for the analysis of polar and non-volatile compounds and often does not require derivatization.

-

HPLC Conditions:

-

Column: A reversed-phase C18 column.

-

Mobile Phase: A gradient of an aqueous phase (e.g., water with a small amount of acid like formic or phosphoric acid) and an organic phase (e.g., acetonitrile (B52724) or methanol).

-

Detector: A UV-Vis or Photodiode Array (PDA) detector set at a wavelength corresponding to the absorbance maximum of the analytes (e.g., around 280-300 nm for chlorophenols).

-

Quantification: Based on the peak area of the analyte compared to a calibration curve of known standards.

-

Photocatalytic Degradation Experiment

-

Reactor Setup: A batch reactor, typically made of quartz to allow UV penetration, is used. The reactor is equipped with a magnetic stirrer and a UV lamp (e.g., a medium-pressure mercury lamp).

-

Catalyst Suspension: A known amount of TiO₂ catalyst is suspended in an aqueous solution of 3,4,5-TCP of a specific concentration.

-

Adsorption-Desorption Equilibrium: The suspension is stirred in the dark for a period (e.g., 30 minutes) to allow for the establishment of adsorption-desorption equilibrium between the 3,4,5-TCP and the catalyst surface[2].

-

Irradiation: The UV lamp is turned on to initiate the photocatalytic reaction. The solution is continuously stirred and may be aerated to provide a source of oxygen.

-

Sampling: Aliquots of the suspension are withdrawn at regular time intervals.

-

Sample Preparation: The samples are immediately centrifuged and filtered (e.g., through a 0.45 µm filter) to remove the TiO₂ particles before analysis[2].

-

Analysis: The filtrate is then analyzed by HPLC or GC-MS to determine the concentration of 3,4,5-TCP and its degradation products.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the degradation pathways and a typical experimental workflow.

Caption: Anaerobic degradation pathway of this compound.

Caption: Generalized AOP degradation pathway for this compound.

Caption: General experimental workflow for a 3,4,5-TCP degradation study.

References

Toxicological Profile of 3,4,5-Trichlorophenol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific toxicological data for 3,4,5-trichlorophenol (3,4,5-TCP) is limited in publicly available literature. Much of the data presented in this guide is extrapolated from studies on closely related trichlorophenol isomers, such as 2,4,5-trichlorophenol (B144370) and 2,4,6-trichlorophenol (B30397), or on chlorophenols as a chemical class. This information should be interpreted with caution and is intended to provide a general overview and guidance for further research.

Executive Summary

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C₆H₃Cl₃O | [5] |

| Molecular Weight | 197.45 g/mol | [5] |